2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide
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Overview
Description
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, often facilitated by coupling agents like EDCI or DCC.
Substitution: Introduction of the heptafluoropropyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of the nitro group back to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amine compound.
Scientific Research Applications
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its fluorinated aromatic rings, which can enhance metabolic stability and bioavailability.
Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to proteins and enzymes, potentially modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: Another fluorinated aromatic compound with similar structural features.
1,1,1,2,3,3,3-heptafluoropropane: A simpler fluorinated compound used in various industrial applications.
Uniqueness
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide is unique due to its combination of multiple fluorine atoms and the presence of both amine and amide functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H11F11N2O |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide |
InChI |
InChI=1S/C18H11F11N2O/c1-30-12-4-2-3-9(13(12)19)14(32)31-11-6-5-8(7-10(11)16(21,22)23)15(20,17(24,25)26)18(27,28)29/h2-7,30H,1H3,(H,31,32) |
InChI Key |
KEAPXXBAHXWWHT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
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